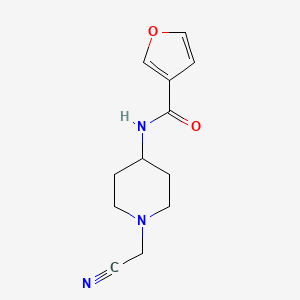
N'-(4-methylphenyl)-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-methylphenyl)-2-phenylacetohydrazide is an organic compound that belongs to the class of hydrazides. Hydrazides are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and material science. This compound features a phenylacetohydrazide core with a 4-methylphenyl substituent, which imparts unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)-2-phenylacetohydrazide typically involves the reaction of 4-methylphenylhydrazine with phenylacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)-2-phenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azoles or other heterocyclic compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include azoles, hydrazine derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(4-methylphenyl)-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly for its potential anti-tubercular activity.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)-2-phenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to its antibacterial or antifungal effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N’-(4-methylphenyl)-2-phenylacetohydrazide: shares similarities with other hydrazides, such as N’-phenylacetohydrazide and N’-(4-chlorophenyl)-2-phenylacetohydrazide.
N’-phenylacetohydrazide: Lacks the 4-methyl substituent, which can affect its reactivity and biological activity.
N’-(4-chlorophenyl)-2-phenylacetohydrazide: Contains a chlorine substituent instead of a methyl group, which can influence its chemical properties and applications.
Uniqueness
The presence of the 4-methylphenyl group in N’-(4-methylphenyl)-2-phenylacetohydrazide imparts unique steric and electronic properties, making it distinct from other hydrazides
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N'-(4-methylphenyl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C15H16N2O/c1-12-7-9-14(10-8-12)16-17-15(18)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18) |
InChI Key |
ITVVSSUPQNSDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NNC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)



![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)





![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)


